

An In-depth Technical Guide to GDP-L-fucose Biosynthesis in Mammals

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Compound of Interest

Compound Name: **GDP-L-fucose**

Cat. No.: **B1144813**

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucosylation is a critical post-translational modification of glycoconjugates that plays a pivotal role in a vast array of biological processes, including cell adhesion, signaling, immune responses, and development. The universal fucose donor for all fucosylation reactions in mammals is Guanosine 5'-diphosphate-β-L-fucose (**GDP-L-fucose**). The intracellular availability of this nucleotide sugar is a key determinant of cellular fucosylation capacity and is therefore tightly regulated. Mammalian cells synthesize **GDP-L-fucose** through two distinct pathways: a primary de novo pathway originating from GDP-D-mannose and a secondary salvage pathway that utilizes free L-fucose. Aberrations in this metabolic network are implicated in various pathologies, including cancer and inflammatory diseases, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides a detailed overview of the core biosynthetic pathways, summarizes key quantitative data, and presents relevant experimental methodologies for studying this vital metabolic process.

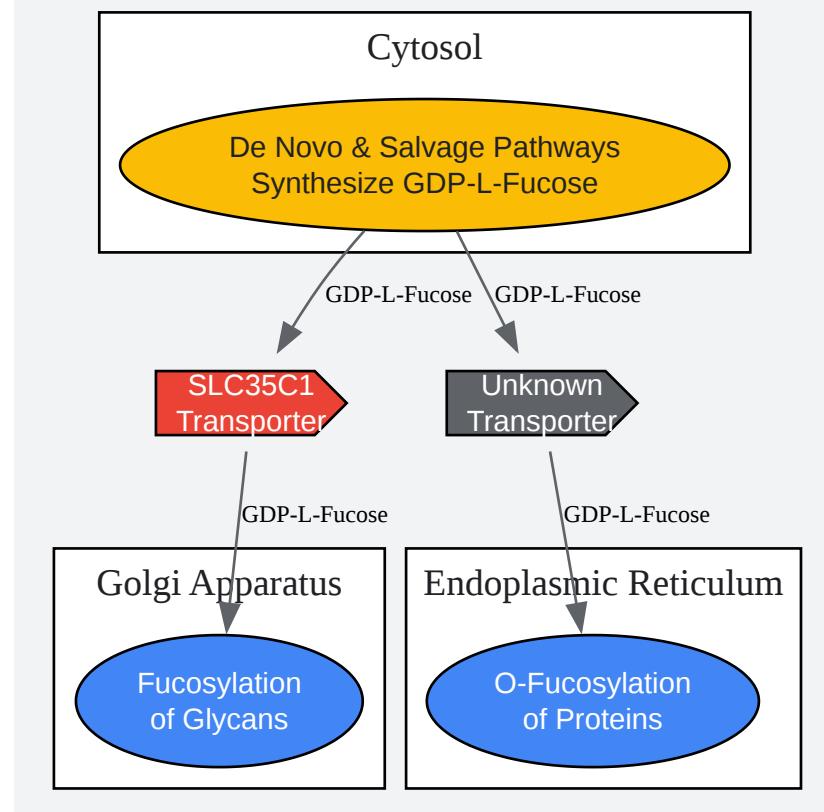
The De Novo Biosynthesis Pathway

The de novo pathway is the principal source of **GDP-L-fucose** in mammalian cells, estimated to account for approximately 90% of the total cellular pool under normal conditions.[\[1\]](#)[\[2\]](#) This pathway converts GDP-D-mannose into **GDP-L-fucose** through a series of enzymatic reactions that occur in the cytosol.

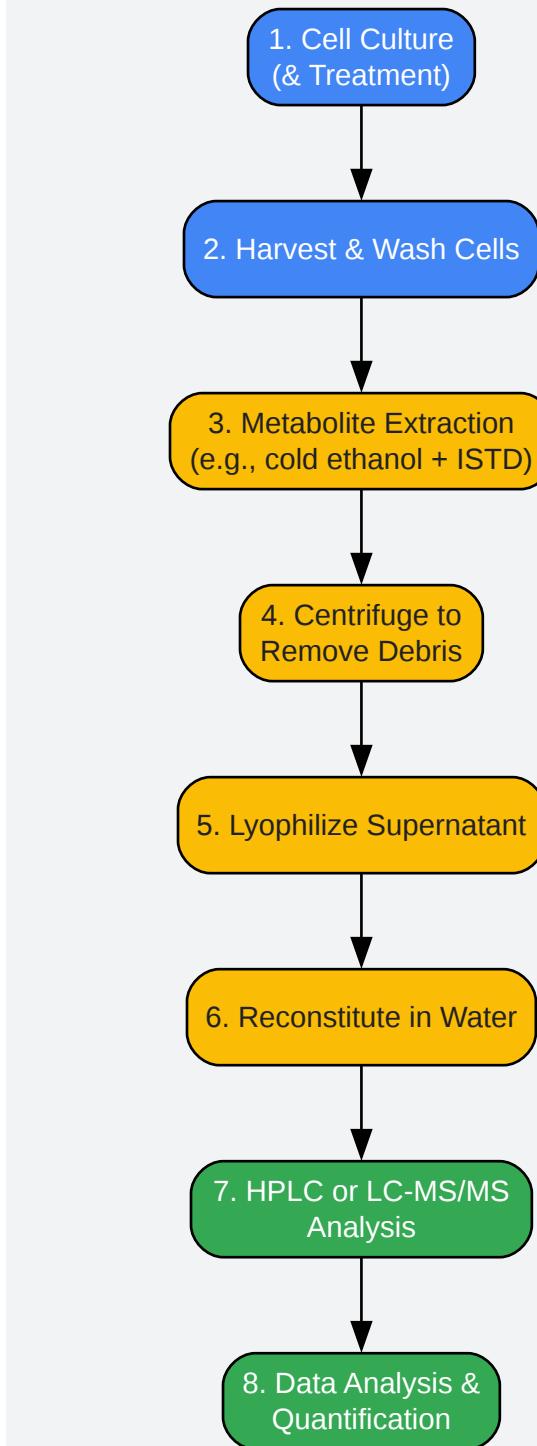
The process involves two key enzymes:

- GDP-D-mannose-4,6-dehydratase (GMD): This enzyme initiates the pathway by catalyzing the irreversible conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose.[3][4][5] This is often considered the rate-limiting step and is subject to feedback inhibition by the final product, **GDP-L-fucose**.[4][6]
- GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): This bifunctional enzyme carries out the final two steps of the synthesis. It first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the C-4' keto group to a hydroxyl group, yielding the final product, **GDP-L-fucose**.[3][7][8]

Cellular Localization of GDP-L-Fucose Metabolism



Workflow for GDP-L-Fucose Quantification

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